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Compound of Interest

Compound Name: Methyl 2-Fluoro-4-iodobenzoate

CAS No.: 204257-72-7

Cat. No.: B1592394

Get Quote

Methyl 2-Fluoro-4-iodobenzoate (CAS No: 204257-72-7) is a halogenated aromatic ester.[1]

[2] Its structure is notable for the presence of three distinct functional groups on the benzene

ring: a methyl ester, a fluorine atom, and an iodine atom. This unique substitution pattern

makes it a highly versatile reagent in medicinal chemistry and materials science. The fluorine

atom can enhance metabolic stability and binding affinity in drug candidates, while the iodine

atom provides a reactive handle for carbon-carbon bond formation.

The molecular structure is depicted below:

Caption: Chemical structure of Methyl 2-Fluoro-4-iodobenzoate.

A summary of its key quantitative properties is provided in the table below for easy reference.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Synthesis and Purification: A Validated Protocol
The synthesis of Methyl 2-Fluoro-4-iodobenzoate is typically achieved through the

esterification of its corresponding carboxylic acid, 2-Fluoro-4-iodobenzoic acid. The following

protocol is a robust, self-validating system that consistently yields a high-purity product.

Expertise in Action: Why this Method?
The choice of thionyl chloride (SOCl₂) as the esterification agent is deliberate. It reacts with the

carboxylic acid to form a highly reactive acyl chloride intermediate. This in-situ activation is

highly efficient and drives the reaction to completion. Furthermore, the byproducts of this

reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily

removed from the reaction mixture, simplifying the purification process. This is a classic

example of Le Châtelier's principle in practice.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Caption: Workflow for the synthesis and purification of Methyl 2-Fluoro-4-iodobenzoate.

Step-by-Step Methodology[2]
Dissolution: Dissolve 2-Fluoro-4-iodobenzoic acid (1 equivalent) in methanol (approximately

15 equivalents). The reaction should be conducted in a flask equipped with a magnetic stirrer

and a reflux condenser.

Cooling and Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl

chloride (1.8 equivalents) dropwise while stirring. Causality Note: The slow, cooled addition is

critical to control the initial exothermic reaction.

Reflux: Once the addition is complete, heat the mixture to reflux (approximately 85 °C) for 1

hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Solvent Removal: After the reaction is complete, remove the excess methanol by distillation

under reduced pressure.

Aqueous Work-up: Dissolve the residue in ethyl acetate. Wash the organic phase

sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any

remaining acid) and then with brine (to remove excess water).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid by silica gel column chromatography, typically using a

hexane/ethyl acetate gradient, to afford the final product as a white to light yellow crystalline

solid.

Core Reactivity and Applications in Drug
Development
The true utility of Methyl 2-Fluoro-4-iodobenzoate lies in its capacity as a versatile building

block, primarily due to the reactivity of the carbon-iodine bond. This bond is susceptible to a
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variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug

discovery and materials science.

Mechanistic Insight: The Power of Cross-Coupling
The C-I bond is the weakest of the carbon-halogen bonds, making it highly reactive in oxidative

addition to a low-valent palladium(0) catalyst. This is the rate-determining step in many cross-

coupling cycles (e.g., Suzuki, Sonogashira, Heck). This high reactivity allows for milder reaction

conditions compared to bromo- or chloro-aromatics, preserving sensitive functional groups

elsewhere in the molecule. This is a cornerstone of achieving high synthetic efficiency. The

general mechanism is a self-validating catalytic cycle that regenerates the active Pd(0) species.

🔒 FULL PROTOCOL TRUNCATED
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data, please view the interactive version.
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Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Key Applications:
Drug Discovery: Used as a scaffold or fragment to introduce the fluorinated iodophenyl

moiety into lead compounds. Subsequent cross-coupling reactions can rapidly generate

diverse libraries of analogues for structure-activity relationship (SAR) studies.

Materials Science: Serves as a key monomer or precursor for the synthesis of conjugated

polymers and organic electronic materials.[4] The predictable reactivity of the C-I bond
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allows for the precise construction of complex molecular architectures required for devices

like OLEDs and organic photovoltaics.[4]

Reaction Mechanism Probes: The well-defined reactivity makes it an excellent substrate for

developing and validating new catalytic systems.[4]

Analytical Characterization
To ensure the identity and purity of the synthesized product, a suite of analytical techniques is

employed. The data should be in agreement with literature reports.[2]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum will show characteristic signals for

the aromatic protons and the methyl ester protons. The fluorine and iodine atoms will

influence the chemical shifts and coupling patterns of the adjacent aromatic protons.

¹³C NMR (100.6 MHz, CDCl₃): The carbon NMR will display distinct resonances for the eight

carbon atoms in the molecule, with the carbon atoms directly bonded to fluorine and iodine

showing characteristic chemical shifts and C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands

corresponding to the C=O stretch of the ester (around 1720-1740 cm⁻¹) and C-F and C-I

bond vibrations.

Mass Spectrometry (MS): Techniques like LC-FAB-MS will confirm the molecular weight of

the compound, with the mass spectrum showing a prominent molecular ion peak at m/z

corresponding to 280.04.

Safety, Handling, and Storage
Working with Methyl 2-Fluoro-4-iodobenzoate requires adherence to standard laboratory

safety protocols. While a specific safety data sheet (SDS) for this exact compound should

always be consulted, GHS information and data from similar iodo-aromatic compounds provide

a strong basis for safe handling.

Trustworthy Protocols for Safe Handling:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical

safety goggles, nitrile gloves, and a lab coat.[5][6]
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of dust or vapors.[7][8]

Hazard Profile: The compound may be harmful if swallowed.[3] Avoid contact with skin, eyes,

and clothing.[7] In case of contact, rinse the affected area immediately with plenty of water.

[9]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is

sensitive to light and should be stored in a light-resistant container.[7]

Disposal: Dispose of waste materials in accordance with local, regional, and national

hazardous waste regulations.[5][6]

Conclusion
Methyl 2-Fluoro-4-iodobenzoate is more than just a chemical; it is a potent tool for innovation

in the hands of researchers and developers. Its well-defined physicochemical properties,

reliable synthetic route, and, most importantly, its versatile reactivity make it an invaluable

precursor for creating novel pharmaceuticals and advanced functional materials.

Understanding the causality behind its synthesis and reactivity allows for its intelligent

application in complex research and development workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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